3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 422273-38-9
VCID: VC5208971
InChI: InChI=1S/C24H24ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,26,29)(H,27,31)
SMILES: C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl
Molecular Formula: C24H24ClN3O2S
Molecular Weight: 453.99

3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

CAS No.: 422273-38-9

Cat. No.: VC5208971

Molecular Formula: C24H24ClN3O2S

Molecular Weight: 453.99

* For research use only. Not for human or veterinary use.

3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide - 422273-38-9

Specification

CAS No. 422273-38-9
Molecular Formula C24H24ClN3O2S
Molecular Weight 453.99
IUPAC Name 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C24H24ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,26,29)(H,27,31)
Standard InChI Key LDSNHHXZKDCHAI-UHFFFAOYSA-N
SMILES C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

Introduction

The compound "3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" is a complex organic molecule with potential applications in medicinal chemistry. Its structure suggests it belongs to the quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Features

The compound's structure includes:

  • Quinazoline Core: A bicyclic aromatic system containing nitrogen atoms, often associated with pharmacological activity.

  • Sulfanylidene Group: This group may contribute to unique electronic properties and binding interactions.

  • Substituents:

    • A 2-chlorophenylmethyl group, which could enhance lipophilicity and receptor binding.

    • A cyclohexenyl ethyl side chain, potentially influencing the molecule's steric and hydrophobic interactions.

Potential Synthesis Pathways

Although specific synthetic methods for this compound are unavailable in the search results, its preparation might involve:

  • Formation of the Quinazoline Core: Starting from anthranilic acid derivatives through cyclization reactions.

  • Introduction of the Sulfanylidene Group: Using sulfurizing agents like carbon disulfide or thiourea.

  • Functionalization with Substituents: Employing nucleophilic substitution or coupling reactions to attach the chlorophenylmethyl and cyclohexenyl ethyl groups.

Biological Significance

Quinazoline derivatives are widely studied for their biological activities:

  • Anticancer Activity: Quinazoline-based compounds often inhibit tyrosine kinases or other critical enzymes in cancer pathways.

  • Antimicrobial Properties: The presence of sulfur and chlorine atoms might enhance activity against bacterial and fungal strains.

  • Anti-inflammatory Potential: Molecular docking studies could reveal interactions with enzymes like COX or LOX.

Analytical Characterization

To confirm its structure and purity, the compound would typically be analyzed using:

  • NMR Spectroscopy: For structural elucidation (e.g., 1H^1H and 13C^13C spectra).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, S=O).

Example Table of Hypothetical Spectral Data

TechniqueKey Observations
1H^1H-NMRSignals corresponding to aromatic protons, aliphatic chains
13C^13C-NMRPeaks for carbonyl carbon, aromatic carbons
IR SpectroscopyStretching frequencies for C=O (~1700 cm1^{-1}), S=O (~1100 cm1^{-1})
Mass SpectrometryMolecular ion peak at calculated molecular weight

Research Directions

Future studies could focus on:

  • Pharmacological Screening: Evaluating its activity against cancer cell lines, bacteria, or inflammatory markers.

  • Molecular Docking Studies: Predicting binding affinity to biological targets.

  • Structure–Activity Relationship (SAR): Modifying substituents to optimize activity.

If you have access to additional resources or specific data about this compound, please provide them for a more targeted analysis.

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